4-Iodo-1-butyne is an organic compound with the molecular formula C₄H₅I, characterized by the presence of an iodine atom attached to the terminal carbon of a butyne chain. This compound is notable for its unique structure, which includes a triple bond between the first and second carbon atoms, making it a member of the alkyne family. The presence of iodine not only affects its chemical reactivity but also its biological properties. 4-Iodo-1-butyne is classified as a hazardous substance, with potential for causing allergic skin reactions upon contact .
Trimerization and Trienylation Reactions
Studies suggest that 4-Iodo-1-butyne can undergo trimerization and trienylation reactions. Trimerization involves the coupling of three identical molecules to form a larger molecule, while trienylation links three alkyne groups together. These reactions can be catalyzed by various transition metals, allowing for the creation of diverse carbon skeletons with potential applications in drug discovery and material science [].
Research indicates that 4-Iodo-1-butyne might possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of cancer cells []. This effect is believed to be mediated by its ability to:
The compound can also undergo hydrogenation to yield 4-iodobutene or react with other halogens in halogenation processes.
Several methods exist for synthesizing 4-Iodo-1-butyne:
4-Iodo-1-butyne finds applications in various fields, including:
Several compounds share structural similarities with 4-Iodo-1-butyne. Below is a comparison highlighting their uniqueness:
The uniqueness of 4-Iodo-1-butyne lies in its specific reactivity patterns and potential biological activities that may not be replicated by these similar compounds. Each compound's distinct halogen affects its chemical behavior and applications significantly.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₅I | [1] [2] |
Molecular Weight | 179.99 g/mol | [1] [2] |
Density | 1.852 ± 0.06 g/cm³ | [12] |
Boiling Point (760 mmHg) | 144.5 ± 23.0°C | [11] |
Boiling Point (80 mmHg) | 61°C | [12] [9] |
Flash Point | 57.4 ± 16.9°C | [11] |
Vapor Pressure (25°C) | 6.4 ± 0.3 mmHg | [11] |
Water Solubility (25°C) | 0.72 g/L | [12] |
LogP | 2.06 | [11] |
Refractive Index | 1.5504 (589.3 nm, 19°C) | [12] |
Physical State | Liquid | [2] [9] |
Appearance | Colorless to pale yellow | [10] |
Storage Temperature | 2-8°C | [2] |
Storage Conditions | Dark, sealed, dry | [2] [9] |
The proton nuclear magnetic resonance spectrum of 4-Iodo-1-butyne provides distinctive spectroscopic signatures that enable unambiguous identification of this terminal alkyne compound [1] [2]. The molecule exhibits characteristic chemical shifts and coupling patterns that reflect its unique structural features.
The terminal alkyne proton (H-C≡C) represents the most diagnostic signal in the 1H NMR spectrum, appearing as a characteristic triplet at approximately 2.0-2.1 parts per million (ppm) [1] [2]. This chemical shift position is notably upfield compared to vinyl (δ 4.5-6.1 ppm) or aromatic protons (δ 6.5-8.5 ppm) due to the cylindrical π electron cloud surrounding the carbon-carbon triple bond [2]. The electron density distribution creates a shielding effect that positions the terminal alkyne proton in a relatively high field region of the spectrum [2].
Table 1: 1H NMR Chemical Shift Assignments for 4-Iodo-1-butyne
Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
C1-H | 2.0-2.1 | t | 1H | Terminal alkyne proton |
C2 | Not observed | - | - | Quaternary alkyne carbon |
C3-H₂ | 2.6-2.7 | td | 2H | Methylene adjacent to alkyne |
C4-H₂ | 3.1-3.3 | t | 2H | Methylene adjacent to iodine |
The terminal alkyne proton exhibits long-range coupling through four bonds (⁴J coupling) with the methylene protons at the C3 position, resulting in the characteristic triplet splitting pattern [1]. This four-bond coupling is a distinctive feature of terminal alkynes and provides structural confirmation of the alkyne functionality [1].
The methylene protons adjacent to the triple bond (C3) appear as a triplet of doublets at approximately 2.6-2.7 ppm [3]. These protons experience deshielding due to their proximity to the electronegative sp-hybridized carbon atom, positioning their chemical shift downfield compared to typical alkyl methylene groups [3].
The methylene protons adjacent to the iodine atom (C4) exhibit significant deshielding effects, appearing at 3.1-3.3 ppm as a triplet [3]. The electronegativity of iodine and its electron-withdrawing properties cause substantial downfield shifting of these protons compared to unsubstituted alkyl chains [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbon skeleton of 4-Iodo-1-butyne, offering complementary data to proton NMR analysis [4]. The sp-hybridized carbons of the alkyne functionality exhibit characteristic chemical shifts that distinguish them from sp² and sp³ carbon atoms [4].
Table 2: 13C NMR Chemical Shift Data for 4-Iodo-1-butyne
Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
C1 (≡C-H) | 68-70 | d | Terminal alkyne carbon |
C2 (C≡C-) | 81-83 | s | Internal alkyne carbon |
C3 (-CH₂-) | 22-24 | t | Methylene adjacent to alkyne |
C4 (-CH₂I) | 5-7 | t | Iodomethylene carbon |
The terminal alkyne carbon (C1) bearing the hydrogen atom appears at approximately 68-70 ppm, characteristic of sp-hybridized carbons attached to hydrogen [4] [5]. This chemical shift falls within the expected range for terminal alkyne carbons (65-85 ppm) and can be distinguished from internal alkyne carbons by its slightly upfield position [4].
The internal alkyne carbon (C2) exhibits a chemical shift at 81-83 ppm, reflecting the deshielding effects of the sp-hybridization and the electronic environment created by the adjacent methylene chain [4] [5]. Internal alkyne carbons typically appear at higher chemical shifts (70-100 ppm) compared to their terminal counterparts due to increased substitution effects [4].
Iodoalkynes demonstrate unique sensitivity to solvent effects in their 13C NMR spectra, particularly for carbons in proximity to the halogen atom [6] [7] [8]. The carbon-iodine bond creates significant electronic perturbations that influence the chemical shifts of adjacent carbons through inductive and polarization effects [6] [7].
The methylene carbon adjacent to the alkyne (C3) appears at 22-24 ppm, positioned within the typical range for sp³ carbons adjacent to electron-withdrawing groups [4]. The proximity to the triple bond causes moderate downfield shifting compared to simple alkyl chains [4].
The carbon bearing the iodine atom (C4) exhibits an unusual upfield chemical shift at 5-7 ppm, significantly different from typical alkyl carbons [6] [7]. This distinctive chemical shift results from the heavy atom effect of iodine and the polarization of the carbon-iodine bond [6] [7]. The electron density redistribution around the carbon-iodine bond creates unique shielding effects that position this carbon at unusually low chemical shift values [6] [7].
Infrared spectroscopy provides distinctive absorption bands that enable identification of the functional groups present in 4-Iodo-1-butyne [9] [10] [11]. Terminal alkynes exhibit characteristic stretching and bending vibrations that appear at specific wavenumbers, offering complementary structural information to NMR analysis [9] [10].
Table 3: Infrared Absorption Frequencies for 4-Iodo-1-butyne
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
≡C-H stretch | 3300-3350 | Strong, sharp | Terminal alkyne C-H |
C≡C stretch | 2100-2140 | Weak-medium | Carbon-carbon triple bond |
C-H stretch (alkyl) | 2850-2950 | Medium-strong | Alkyl methylene groups |
≡C-H bending | 610-700 | Strong, sharp | Terminal alkyne deformation |
C-I stretch | 500-600 | Medium | Carbon-iodine bond |
The terminal alkyne carbon-hydrogen stretch appears as a strong, sharp absorption band at 3300-3350 cm⁻¹ [9] [10] [12]. This absorption represents one of the highest wavenumber carbon-hydrogen stretches observed in organic compounds and provides unambiguous identification of terminal alkyne functionality [9] [10]. The sharp, intense nature of this band distinguishes it from broader hydroxyl or amine absorptions that may appear in similar spectral regions [9] [10].
The carbon-carbon triple bond stretching vibration occurs at 2100-2140 cm⁻¹ as a weak to medium intensity absorption [9] [10] [11]. Terminal alkynes generally exhibit stronger triple bond stretching absorptions compared to internal alkynes due to the change in dipole moment upon bond stretching [9] [11] [13]. However, the intensity of this band can vary significantly depending on the electronic environment and substitution pattern of the molecule [9] [11].
Alkyl carbon-hydrogen stretching vibrations appear in the region from 2850-2950 cm⁻¹ as medium to strong intensity bands [10] [12]. These absorptions arise from the methylene groups in the carbon chain and provide information about the alkyl substituents present in the molecule [10] [12].
The terminal alkyne carbon-hydrogen bending vibration manifests as a strong, sharp absorption at 610-700 cm⁻¹ [9] [10] [14]. This low-frequency deformation mode represents another highly diagnostic absorption for terminal alkyne identification [9] [14]. The intensity and sharpness of this band make it particularly useful for confirming the presence of terminal alkyne functionality [9] [14].
The carbon-iodine stretching vibration appears as a medium intensity band at approximately 500-600 cm⁻¹ [15]. This absorption provides direct evidence for the presence of the carbon-halogen bond and helps distinguish iodoalkynes from other halogenated derivatives [15].
Mass spectrometry analysis of 4-Iodo-1-butyne reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. Terminal alkynes exhibit specific fragmentation pathways that generate diagnostic ion peaks in the mass spectrum [16] [17].
Table 4: Mass Spectral Fragmentation Data for 4-Iodo-1-butyne
m/z Value | Relative Intensity | Ion Assignment | Fragmentation Process |
---|---|---|---|
180 | 15-25% | [M]⁺- | Molecular ion peak |
179 | 80-100% | [M-1]⁺ | Loss of terminal hydrogen |
53 | 60-80% | [C₄H₅]⁺ | Loss of iodine radical |
39 | 40-60% | [C₃H₃]⁺ | Propargyl cation |
127 | 10-20% | [I]⁺ | Iodine cation |
The molecular ion peak appears at m/z 180, corresponding to the molecular weight of 4-Iodo-1-butyne (C₄H₅I) [19] [20]. The intensity of the molecular ion peak is typically moderate (15-25% relative abundance) due to the presence of the iodine atom, which can stabilize the radical cation through heavy atom effects [18].
Terminal alkynes characteristically exhibit an intense [M-1]⁺ peak resulting from the loss of the terminal hydrogen atom [16] [17]. In 4-Iodo-1-butyne, this fragmentation produces an ion at m/z 179 with high relative intensity (80-100%), often serving as the base peak in the mass spectrum [16] [17]. This fragmentation pathway is highly favorable due to the formation of a stabilized alkynyl cation [16] [17].
The loss of the iodine radical (- I) generates a fragment ion at m/z 53, corresponding to the [C₄H₅]⁺ cation [18]. This fragmentation pathway is common in iodoalkanes and reflects the relatively weak carbon-iodine bond strength compared to other carbon-halogen bonds [18]. The resulting carbocation can undergo further rearrangement to form stable ionic species [18].
Formation of the propargyl cation ([C₃H₃]⁺) occurs through cleavage at the carbon-carbon bond between the α and β positions relative to the alkyne [16] [17]. This fragmentation generates a highly stable, resonance-stabilized cation at m/z 39, which appears as a significant peak in the mass spectrum [16] [17]. The propargyl cation represents one of the most characteristic fragment ions in alkyne mass spectra [16] [17].
Table 5: Isotope Pattern Analysis for 4-Iodo-1-butyne
m/z Value | Relative Intensity | Isotope Contribution |
---|---|---|
180 | 100% | ¹²C₄¹H₅¹²⁷I |
181 | 4.4% | ¹³C₁¹²C₃¹H₅¹²⁷I |
182 | 0.1% | ¹³C₂¹²C₂¹H₅¹²⁷I |
The isotope pattern of 4-Iodo-1-butyne reflects the natural abundance of carbon-13 isotopes, with the M+1 peak appearing at approximately 4.4% relative intensity [21]. Iodine exists as a single stable isotope (¹²⁷I), simplifying the isotope pattern compared to compounds containing chlorine or bromine [18].
X-ray crystallographic analysis of 4-Iodo-1-butyne provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular geometry [22] [23]. However, crystallographic studies of this compound present unique challenges due to its liquid state at room temperature and potential thermal instability [19].
Table 6: Crystallographic Parameters for 4-Iodo-1-butyne Derivatives
Parameter | Value | Units | Comments |
---|---|---|---|
Molecular formula | C₄H₅I | - | Chemical composition |
Molecular weight | 179.99 | g/mol | Formula weight |
Crystal system | - | - | Not determined (liquid at RT) |
Space group | - | - | Not determined |
Density (calculated) | 1.85 | g/cm³ | Theoretical density |
The carbon-carbon triple bond length in terminal alkynes typically measures 1.20-1.21 Å, representing one of the shortest carbon-carbon bonds in organic chemistry [24] [23]. The sp-hybridization of the alkyne carbons results in linear geometry around the triple bond, with bond angles approaching 180° [24] [23].
The carbon-iodine bond length in iodoalkanes generally ranges from 2.13-2.15 Å, reflecting the large atomic radius of iodine compared to other halogens [22] [23]. The C-I bond represents one of the longest carbon-halogen bonds commonly encountered in organic compounds [22] [23].
Table 7: Theoretical Bond Lengths and Angles for 4-Iodo-1-butyne
Bond/Angle | Value | Units | Reference |
---|---|---|---|
C≡C bond length | 1.20-1.21 | Å | Literature values |
C-I bond length | 2.13-2.15 | Å | Literature values |
C≡C-C angle | 180° | degrees | Linear alkyne |
C-C-C-I dihedral | Variable | degrees | Conformational flexibility |
The molecular geometry of 4-Iodo-1-butyne exhibits conformational flexibility around the single bonds in the alkyl chain, while maintaining linear geometry at the alkyne moiety [24] [23]. The terminal alkyne functionality imposes geometric constraints that influence the overall molecular shape and potential intermolecular interactions [24] [23].
Crystallographic studies of related iodoalkyne compounds have revealed important information about halogen bonding interactions and molecular packing arrangements [25] [22] [23]. These studies provide insights into the solid-state behavior and potential applications of iodoalkyne compounds in materials science and crystal engineering [25] [22] [23].
The absence of direct crystallographic data for 4-Iodo-1-butyne necessitates reliance on theoretical calculations and comparative analysis with structurally related compounds [19] [25]. Computational modeling using density functional theory (DFT) methods can provide valuable structural predictions and complement experimental spectroscopic data [6] [7].
Table 8: Comparative Structural Data for Related Iodoalkyne Compounds
Compound | Bond Length C≡C (Å) | Bond Length C-I (Å) | Crystal System | Reference |
---|---|---|---|---|
Diiodoethyne | 1.21 | 2.14 | Orthorhombic | Literature |
1-Iodo-1-hexyne | 1.20 | 2.13 | Monoclinic | Literature |
4-Iodo-1-butyne | 1.20-1.21* | 2.13-2.15* | Not determined | *Predicted |
Flammable;Acute Toxic;Irritant